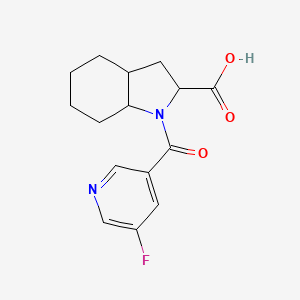![molecular formula C13H15FN2O4 B6632174 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)
4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid, also known as FPMOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPMOC is a derivative of pyridine, which is a heterocyclic organic compound that is commonly used in medicinal chemistry.
作用机制
The mechanism of action of 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is not well understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of peptides. 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to inhibit the activity of peptidyl transferase, which is an enzyme that catalyzes the formation of peptide bonds during protein synthesis. 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been shown to inhibit the activity of aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides.
Biochemical and Physiological Effects
4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid inhibits the growth of cancer cells, such as breast cancer and lung cancer cells. 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been shown to inhibit the activity of HIV-1 protease, which is an enzyme that is essential for the replication of the HIV virus. In vivo studies have shown that 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has anti-inflammatory and analgesic effects, and it has been proposed as a potential drug for the treatment of inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile building block for the synthesis of peptides and peptidomimetics, and it can be used to introduce fluorine atoms into the structure of peptides, which can enhance their biological activity and stability. However, 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid also has some limitations. It is relatively expensive compared to other building blocks, and it requires specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the research on 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid. One direction is the development of new synthetic methods for 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid that are more efficient and cost-effective. Another direction is the optimization of the structure and properties of 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid-based peptidomimetics for the treatment of various diseases. Additionally, the mechanism of action of 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid needs to be further elucidated, and its potential toxicity and side effects need to be evaluated in preclinical and clinical studies.
合成方法
The synthesis of 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid involves the reaction of 5-fluoropyridine-3-carboxylic acid with N-Fmoc-glycine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a base, such as N-methylmorpholine (NMM). The resulting intermediate is then treated with oxalyl chloride to form the acid chloride, which is then reacted with 2-aminoethanol to give 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid.
科学研究应用
4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of peptides and peptidomimetics. Peptides are short chains of amino acids that play important roles in various biological processes, such as cell signaling, enzyme catalysis, and immune response. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides, and they have been developed as potential drugs for the treatment of various diseases, such as cancer, diabetes, and HIV.
属性
IUPAC Name |
4-[[(5-fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c14-10-5-9(6-15-7-10)11(17)16-8-13(12(18)19)1-3-20-4-2-13/h5-7H,1-4,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSAADVPIGAKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CN=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B6632112.png)
![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)


![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)


![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
